molecular formula C12H12N2O2S B5742426 1-phenyl-N-(pyridin-2-yl)methanesulfonamide

1-phenyl-N-(pyridin-2-yl)methanesulfonamide

Cat. No.: B5742426
M. Wt: 248.30 g/mol
InChI Key: IDBKRNNBSRKHRA-UHFFFAOYSA-N
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Description

1-Phenyl-N-(pyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C13H14N2O2S. It is known for its unique structure, which combines a phenyl group, a pyridinyl group, and a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(pyridin-2-yl)methanesulfonamide typically involves the reaction of a phenylmethanesulfonyl chloride with 2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N-(pyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-phenyl-N-(pyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfonamide group is crucial for its binding affinity and specificity towards the target enzyme. Additionally, the phenyl and pyridinyl groups contribute to the overall stability and efficacy of the compound .

Comparison with Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridinyl group and exhibit similar biological activities.

    N-(Pyridin-2-yl)imidates: These compounds also contain the pyridinyl group and are used in similar synthetic applications.

Uniqueness: 1-Phenyl-N-(pyridin-2-yl)methanesulfonamide stands out due to its unique combination of a phenyl group and a methanesulfonamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

1-phenyl-N-pyridin-2-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-17(16,10-11-6-2-1-3-7-11)14-12-8-4-5-9-13-12/h1-9H,10H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBKRNNBSRKHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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